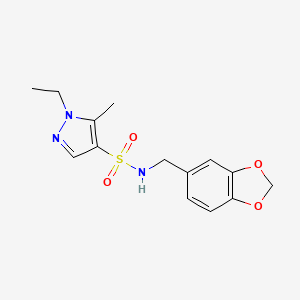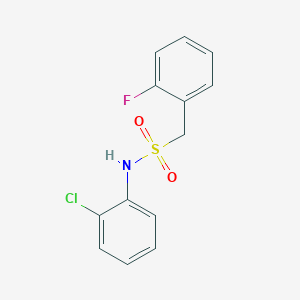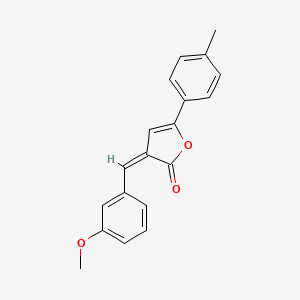![molecular formula C22H25N3O B4739884 4-{5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4739884.png)
4-{5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine
Descripción general
Descripción
4-{5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine, also known as PPOP, is a chemical compound that has been extensively studied in the field of scientific research. PPOP is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. It has been found to have a wide range of applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 4-{5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine is not fully understood. However, it has been proposed that this compound may act as an inhibitor of various enzymes and signaling pathways in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. This compound has also been found to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in various signaling pathways in the body.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. This compound has been found to have anti-inflammatory and anti-tumor properties. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. In addition, this compound has been found to have antioxidant properties and may be useful in the prevention of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-{5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine in lab experiments is its wide range of biological activities. This compound has been found to have anti-inflammatory, anti-tumor, and neuroprotective properties, making it a useful compound for studying various diseases. However, one of the limitations of using this compound in lab experiments is its complex synthesis method. The multi-step process required to synthesize this compound may make it difficult to obtain large quantities of the compound for use in lab experiments.
Direcciones Futuras
There are several future directions for research on 4-{5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine. One area of research is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research is the investigation of the mechanism of action of this compound. Further studies are needed to fully understand how this compound inhibits the activity of various enzymes and signaling pathways in the body. In addition, more research is needed to determine the potential therapeutic applications of this compound in the treatment of various diseases.
Aplicaciones Científicas De Investigación
4-{5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine has been extensively studied in the field of medicinal chemistry for its potential use as a therapeutic agent. It has been found to have a wide range of biological activities such as anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has also been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In addition, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
5-[4-(4-propylcyclohexyl)phenyl]-3-pyridin-4-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-2-3-16-4-6-17(7-5-16)18-8-10-20(11-9-18)22-24-21(25-26-22)19-12-14-23-15-13-19/h8-17H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHKOOHPZMAOMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C3=NC(=NO3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl [5-(2-chloro-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4739813.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B4739820.png)

![7-methyl-3-[2-oxo-2-(2-thienyl)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4739830.png)
![3-[2-(3,5-dihydroxybenzoyl)carbonohydrazonoyl]phenyl 2-chlorobenzoate](/img/structure/B4739834.png)
![N-1,3-benzodioxol-5-yl-2-[2-(4-methyl-1-piperidinyl)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]acetamide](/img/structure/B4739837.png)
![2-[(3-phenylpropyl)thio]-1H-benzimidazole](/img/structure/B4739850.png)
![N-(2-bromophenyl)-4-[(4-isopropylphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B4739858.png)
![2-hexyl-1,2,4,9-tetrahydropyrrolo[3,4-b][1,5]benzodiazepine-3,10-dione](/img/structure/B4739862.png)
![2,5-dichloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B4739863.png)


![2-{[4-(2-furylmethyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4739892.png)
![ethyl 3-{7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B4739908.png)